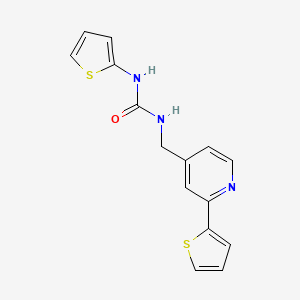

1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Description

1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a heterocyclic urea derivative featuring dual thiophene moieties linked via a pyridine-methyl scaffold. This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π stacking and hydrogen-bond interactions are critical. However, specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name |

1-thiophen-2-yl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-15(18-14-4-2-8-21-14)17-10-11-5-6-16-12(9-11)13-3-1-7-20-13/h1-9H,10H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBXTMNLPPXRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the intermediate: The synthesis begins with the preparation of 2-(thiophen-2-yl)pyridine, which is achieved through the coupling of thiophene and pyridine derivatives.

Urea formation: The intermediate is then reacted with an isocyanate derivative to form the urea linkage, resulting in the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity. Common techniques include refluxing, column chromatography, and recrystallization.

Chemical Reactions Analysis

1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, often using halogenated derivatives and strong bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Drug Candidate

The compound is being explored as a potential drug candidate due to its unique structural properties, which may facilitate interactions with specific biological targets. Research indicates that derivatives containing thiophene and pyridine rings exhibit significant biological activities, including antimicrobial and antitumor effects.

-

Antimicrobial Properties

Studies have shown that thiophene derivatives can exhibit strong antimicrobial activity against various pathogens. For example, compounds similar to 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea have demonstrated minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis in the micromolar range. Table 1: Antimicrobial Activity of Thiophene DerivativesCompound MIC (µM) Target Organism TTU5 1.56 Mycobacterium tuberculosis TTU6 3.125 Mycobacterium tuberculosis TTU12 12.5 Mycobacterium tuberculosis -

Antitumor Activity

Research also suggests that the compound may possess antitumor properties. Studies on similar urea derivatives have shown promising results in inhibiting tumor cell proliferation, making them candidates for further investigation in cancer therapy.

Materials Science Applications

Development of Novel Materials

The unique electronic properties of thiophene and pyridine rings make this compound suitable for applications in materials science. It can be utilized in the synthesis of organic semiconductors or as a building block for advanced materials with specific electronic or optical characteristics.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea:

-

Synthesis and Characterization

The synthesis typically involves nucleophilic substitution reactions followed by purification processes such as chromatography to achieve high yield and purity. -

Biological Evaluations

Comprehensive evaluations have been conducted to assess the antimicrobial and antitumor activities, providing insights into the structure–activity relationships that govern their efficacy.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Key Differences

The table below compares the target compound with structurally related derivatives from the evidence:

Key Observations:

- Thiophene vs. Other Heterocycles : The target compound’s dual thiophene groups contrast with benzimidazotriazol () or benzofuran () systems, which may alter electronic properties and binding affinities.

- Synthetic Complexity : and compounds require multi-step or multi-component reactions, whereas the target’s synthesis (if similar to ) might involve simpler condensation.

Functional Group Impact on Reactivity and Bioactivity

- Urea vs. Thiourea: highlights that replacing urea with thiourea (e.g., 4a-d vs. The target’s urea group may favor hydrogen bonding over thiourea’s hydrophobic interactions.

- Pyridine Linkers : The pyridine-methyl group in the target compound differs from ’s ethynyl-linked pyridine, which could influence conformational flexibility and steric hindrance during target engagement .

- Electron-Deficient vs. Electron-Rich Systems : M64’s trifluoromethyl group () introduces electron-withdrawing effects, contrasting with the target’s electron-rich thiophenes, which may affect redox stability or receptor selectivity .

Hypothetical Pharmacological Profiles

While direct bioactivity data for the target compound are unavailable, comparisons can be drawn:

- Antimicrobial Potential: ’s pyrimidin-2-ol/thiol analogs demonstrate antimicrobial activity, suggesting the target’s thiophene-urea system may share similar mechanisms .

- Enzyme Modulation : M64’s FAK activation () implies urea derivatives can target kinases; the target’s structure may interact with analogous signaling pathways .

- Solubility Challenges : Unlike M64HCl (water-soluble), the target’s lack of ionizable groups (e.g., HCl salt) may limit bioavailability, necessitating formulation optimization.

Biological Activity

The compound 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves the reaction of thiophene derivatives with pyridine-based compounds. The method often includes:

- Formation of Thiophene Derivatives : Starting materials are prepared through nucleophilic substitution reactions.

- Urea Formation : The thiophene derivatives are then reacted with isocyanates or carbamates to form the urea linkage.

- Purification : The final product is purified using recrystallization or chromatography methods.

Antioxidant Activity

Research has demonstrated that thiophene-containing compounds exhibit significant antioxidant properties. In a study evaluating various derivatives, compounds similar to 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea showed high activity in scavenging free radicals, with some exhibiting up to 82% inhibition compared to standard antioxidants like Trolox .

Anticancer Properties

Several studies have indicated that thiophene and pyridine derivatives possess anticancer activity. For instance, compounds containing similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. Notably, a compound with a related structure demonstrated selective cytotoxicity against liver cancer cells while sparing non-tumorigenic cells, indicating a promising therapeutic window .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been assessed through in vitro studies measuring COX enzyme inhibition. Compounds with similar structures have demonstrated significant inhibition of COX-2, which is crucial in mediating inflammation. For example, derivatives showed IC50 values ranging from 0.034 to 0.052 μM , suggesting strong anti-inflammatory properties .

The biological activities of 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea can be attributed to several mechanisms:

- Radical Scavenging : The thiophene ring contributes to electron donation, enhancing the compound's ability to neutralize free radicals.

- Enzyme Inhibition : The urea moiety may interact with active sites on enzymes such as COX, leading to reduced inflammatory responses.

- Cell Cycle Disruption : Anticancer effects may arise from the compound's ability to interfere with cell cycle progression in cancer cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.